Imiquimod

Immunology TLR Signaling Reporter Assays

Select Imiquimod for experiments requiring TLR7-specific activation without confounding TLR8 signaling. Unlike dual agonists, it does not activate TLR8 even at >10 µg/ml. Using Aldara as a benchmark, it is ideal for dissecting IFN-α, IL-6, and TNF-α pathways. Choose this clinically-validated compound for translational studies and controlled immune modulation.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
CAS No. 9050-31-1
Cat. No. B3030428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod
CAS9050-31-1
Synonyms1-isobutyl-1H-imidazo(4,5-c)quinolin-4-amine
Aldara
imiquimod
R 837
R-837
R837
S 26308
S-26308
Zyclara
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)
InChIKeyDOUYETYNHWVLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPoorly soluble
2.47e-01 g/L

Imiquimod CAS 99011-02-6: TLR7 Agonist Specifications and Procurement Baseline for Preclinical Research


Imiquimod (CAS 99011-02-6; R837) is an imidazoquinoline amine analog to guanosine that functions as a Toll-like receptor 7 (TLR7) agonist with immune response modifying activity [1]. It is the first and only FDA-approved topical TLR7 agonist, indicated clinically for external anogenital warts, superficial basal cell carcinoma, and actinic keratosis [2]. Imiquimod activates human and mouse TLR7 with high specificity and does not activate TLR8 even at high concentrations (>10 µg/ml) [3]. This selectivity profile distinguishes it from dual TLR7/8 agonists such as resiquimod (R848) and structurally related TLR7 agonists including gardiquimod and CL097 [4].

Imiquimod Procurement: Why TLR7 Agonist Substitution Without Comparative Data Compromises Experimental Reproducibility


Imiquimod cannot be interchanged with other TLR7 agonists or imidazoquinoline analogs without careful experimental validation. Despite shared imidazoquinoline scaffolds, TLR7 agonists exhibit substantial differences in receptor selectivity, potency, cytokine induction profiles, and functional outcomes [1]. Imiquimod is a TLR7-specific agonist that does not activate TLR8, whereas resiquimod (R848) is a dual TLR7/8 agonist with 50- to 100-fold greater cytokine induction capacity [2]. Gardiquimod demonstrates approximately 10-fold higher efficiency than imiquimod in antitumor assays . Furthermore, formulation-specific differences in drug release and permeation can vary up to 10-fold between commercial preparations, affecting in vivo immunostimulatory activity [3]. Substitution without accounting for these quantitative differences may lead to non-reproducible results and misinterpretation of TLR7-dependent signaling outcomes.

Imiquimod Comparative Evidence: Quantitative Differentiation Versus TLR7/8 Analogs for Informed Compound Selection


Imiquimod TLR7 Selectivity: Quantitative Receptor Activation Profile Versus Resiquimod (R848)

Imiquimod demonstrates strict TLR7 selectivity and does not activate human or mouse TLR8 even at high concentrations (>10 µg/ml) [1]. In contrast, resiquimod (R848) activates both human TLR7 and TLR8 as a dual agonist [2]. This differential receptor activation profile is critical for experimental design where TLR7-specific signaling needs to be distinguished from TLR8-mediated pathways.

Immunology TLR Signaling Reporter Assays

Imiquimod Cytokine Induction: 50-100 Fold Lower Than Resiquimod In Vitro

Resiquimod (R848) produces a 50- to 100-fold greater cytokine response compared to imiquimod in vitro [1]. In a murine DNA vaccination model, resiquimod achieved a similar Th1-biased immune response at a 10-fold reduced dose relative to imiquimod (dose administered subcutaneously at vaccination site) [2]. This potency differential must be accounted for when selecting the appropriate TLR7 agonist for adjuvant or immunomodulatory applications.

Cytokine Induction Immunopharmacology In Vitro Assays

Imiquimod Antitumor Activity: Gardiquimod Demonstrates 10-Fold Higher Efficiency

Gardiquimod, a structurally related imidazoquinoline TLR7 agonist, is reported to be ten times more efficient than imiquimod in activating TLR7-mediated responses . In a murine B16 melanoma model, gardiquimod demonstrated more potent antitumor activity than imiquimod, with both agonists improving DC-based immunotherapy outcomes when combined with tumor lysate-loaded dendritic cells [1].

Cancer Immunotherapy Melanoma Models TLR7 Agonists

Imiquimod Formulation Variability: Drug Permeation Differs Up to 10-Fold Among 5% Creams

A comparative study of five commercially available 5% imiquimod formulations revealed that drug permeation rates across ablated murine skin were maximum from Aldara, with only one generic formulation ('Nan Bo') demonstrating equivalence to Aldara in synthetic membrane permeation (f1=5.25, f2=59.58) [1]. Rheological properties showed roughly ten-fold differences between products at low shear rates, and formulations could be differentiated based on crystalline versus dissolved states of the active pharmaceutical ingredient [2]. In a separate study, an imiquimod-containing emulsion gel (IMI-Gel) demonstrated a 10-fold decrease in drug permeation compared to Aldara, with imiquimod being readily released from Aldara while showing markedly decreased release from IMI-Gel [3].

Drug Delivery Formulation Science Transcutaneous Immunization

Imiquimod FDA-Approved Clinical Efficacy: 51% Complete Wart Clearance Versus 6% Placebo

In a systematic review of five randomized controlled trials in HIV-negative patients, imiquimod (2% or 5% cream) achieved complete clearance of external anogenital warts in 51% of treated patients at the end of treatment, compared to only 6% for placebo-treated patients [1]. Across four trials, at least 50% wart area reduction occurred in 72% of imiquimod-treated patients versus 20% of placebo-treated patients, yielding a number needed to treat (NNT) of 1.9 (95% CI: 1.7-2.2) [2]. Female patients demonstrated higher response rates (approximately 70%+) compared to male patients (approximately 50%+) [3]. These clinical benchmarks establish imiquimod as the reference standard against which novel TLR7 agonists and formulations must be compared for topical immunotherapy applications.

Clinical Efficacy HPV Immunotherapy

Imiquimod Regulatory Status: Only FDA-Approved TLR7 Agonist for Topical Immunotherapy

Imiquimod (5% cream, Aldara) is the first and remains the only FDA-approved topical Toll-like receptor 7 (TLR7) agonist for clinical use, with approvals for external anogenital warts (1997), superficial basal cell carcinoma, and actinic keratosis [1]. Despite extensive preclinical and clinical investigation of related imidazoquinolines including resiquimod (R848), gardiquimod, and 852A, no other TLR7 or TLR7/8 agonist has achieved FDA approval for topical or systemic administration [2]. Resiquimod, although more potent in preclinical models, has not advanced beyond clinical investigation due to toxicity concerns and mixed efficacy results in trials for HSV and hepatitis C virus [3]. This unique regulatory status establishes imiquimod as the benchmark reference standard with comprehensive human safety and efficacy data.

Regulatory Science Drug Development Immuno-oncology

Imiquimod Research Applications: Evidence-Based Selection Scenarios for Preclinical and Translational Studies


TLR7-Specific Signaling Pathway Analysis (Excluding TLR8 Crosstalk)

Select Imiquimod when experimental objectives require TLR7-specific activation without confounding TLR8-mediated signaling. Unlike resiquimod (R848), which activates both TLR7 and TLR8, imiquimod does not activate human or mouse TLR8 even at high concentrations (>10 µg/ml) [1]. This selectivity is essential for studies dissecting TLR7-dependent cytokine induction (IFN-α, IL-6, TNF-α) and NF-κB/IRF pathway activation in isolation from TLR8-mediated responses [2].

Reference Standard for Topical Immunotherapy Formulation Development

Imiquimod (Aldara 5% cream) serves as the benchmark reference formulation for developing novel topical TLR7 agonist delivery systems. Comparative permeation studies demonstrate that imiquimod is readily released from Aldara, achieving maximum drug permeation rates across murine skin compared to generic formulations [1]. Researchers developing nanoemulsions, microneedle arrays, or emulsion gels should use Aldara as the positive control, noting that formulation-dependent differences in crystalline versus dissolved drug states can alter permeation by up to 10-fold [2].

Translational Research Requiring Clinically Validated Reference Compound

For preclinical studies intended to support translational development or clinical trial design, imiquimod provides the only TLR7 agonist with established human safety and efficacy data [1]. With complete wart clearance rates of 51% versus 6% placebo in controlled trials, and well-characterized local adverse effect profiles, imiquimod offers a clinically validated benchmark for evaluating novel TLR7 agonists [2]. This is particularly critical for dose-ranging studies and therapeutic index calculations where human-relevant toxicity data are required [3].

Moderate-Potency Immune Adjuvant for Vaccine Studies

Imiquimod is appropriate for vaccine adjuvant applications requiring moderate, controlled immune stimulation rather than maximal cytokine induction. Resiquimod produces 50- to 100-fold greater cytokine responses and achieves equivalent Th1-biased immunity at 10-fold lower doses [1]. Imiquimod's lower potency reduces the risk of excessive local inflammation and systemic cytokine release, making it suitable for protocols where gradual, titratable immune activation is preferred [2]. However, for applications demanding maximum antitumor or antiviral responses, gardiquimod (10× more efficient) or resiquimod may be more appropriate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imiquimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.